Gastrin-14

Vue d'ensemble

Description

La gastrine-14, également connue sous le nom de minigastrine, est une hormone peptidique qui joue un rôle crucial dans la régulation de la sécrétion d’acide gastrique et de la motilité gastrique. C’est l’une des formes les plus courtes de gastrine, composée de 14 acides aminés. La gastrine-14 est produite par les cellules G situées dans l’antre pylorique de l’estomac, le duodénum et le pancréas . Cette hormone stimule la sécrétion d’acide gastrique (acide chlorhydrique) par les cellules pariétales de l’estomac et contribue à la motilité gastrique .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La gastrine-14 peut être synthétisée par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l’utilisation de réactifs de couplage tels que la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt) pour faciliter la formation de la liaison peptidique. Le produit final est clivé de la résine et déprotégé à l’aide d’un mélange d’acide trifluoroacétique (TFA) et d’agents de piégeage .

Méthodes de production industrielle : La production industrielle de gastrine-14 implique la SPPS à grande échelle, suivie d’une purification par chromatographie liquide haute performance (HPLC). Le peptide purifié est ensuite lyophilisé pour obtenir le produit final. Des mesures de contrôle qualité, notamment la spectrométrie de masse et l’analyse des acides aminés, sont mises en œuvre pour garantir la pureté et l’identité du peptide synthétisé .

Analyse Des Réactions Chimiques

Types de réactions : La gastrine-14 subit diverses réactions chimiques, notamment :

Oxydation : Le résidu méthionine de la gastrine-14 peut être oxydé en méthionine sulfoxyde.

Réduction : Les ponts disulfures, s’ils sont présents, peuvent être réduits en thiols libres à l’aide d’agents réducteurs comme le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés de la gastrine-14 peuvent être substitués par d’autres acides aminés à l’aide de techniques de mutagenèse dirigée.

Réactifs et conditions courants :

Oxydation : Le peroxyde d’hydrogène (H2O2) ou l’acide performique peuvent être utilisés comme agents oxydants.

Réduction : Le dithiothréitol (DTT) ou la tris(2-carboxyethyl)phosphine (TCEP) sont des agents réducteurs courants.

Principaux produits formés :

Oxydation : Dérivés de la méthionine sulfoxyde.

Réduction : Peptides réduits avec des groupes thiols libres.

Substitution : Peptides mutants avec des séquences d’acides aminés modifiées.

4. Applications de la recherche scientifique

La gastrine-14 a un large éventail d’applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme peptide modèle pour étudier la synthèse, le repliement et la stabilité des peptides.

Biologie : Étudié pour son rôle dans la sécrétion d’acide gastrique, la motilité gastrique et la prolifération cellulaire.

Médecine : Étudié pour son implication potentielle dans les maladies gastro-intestinales, telles que le syndrome de Zollinger-Ellison et le cancer gastrique. .

Industrie : Employé dans le développement de tests diagnostiques et d’agents thérapeutiques ciblant les récepteurs de la gastrine

Applications De Recherche Scientifique

Gastrointestinal Physiology

Gastrin-14 is extensively studied for its role in regulating gastric acid secretion. It stimulates parietal cells to secrete hydrochloric acid, which is crucial for digestion. Research indicates that gastrin also promotes cell proliferation in gastric mucosa, which can be observed in various cell lines such as MKN-45 and AGS cells .

Cancer Research

This compound has been implicated in the pathogenesis of several gastrointestinal malignancies, including gastric and colorectal cancers. Studies have shown that gastrin stimulates the proliferation of cancer cells through pathways involving cyclin D1 and epidermal growth factor receptor (EGFR) activation . The compound's ability to enhance tumor growth has led to investigations into its potential as a therapeutic target.

Diagnostic Applications

This compound is utilized in developing diagnostic assays for conditions related to abnormal gastrin levels, such as Zollinger-Ellison syndrome, characterized by excessive gastric acid secretion due to gastrin-secreting tumors. The measurement of gastrin levels can aid in diagnosing and monitoring treatment responses in patients with gastrin-producing tumors.

Pharmacological Studies

The pharmacokinetics of this compound are crucial for understanding its therapeutic potential. Its interactions with proton pump inhibitors (PPIs) have been studied extensively, revealing that PPIs can lead to increased levels of gastrin due to feedback mechanisms . This has implications for treatment strategies regarding acid-related disorders.

Case Study 1: Gastric Cancer Proliferation

A study examined the effects of this compound on MKN-45 gastric cancer cells. It was found that treatment with this compound significantly increased cell proliferation rates through activation of the CCK-B receptor, leading to enhanced expression of cyclin D1. This suggests a direct role of this compound in promoting gastric cancer cell growth .

Case Study 2: Barrett's Esophagus

Research on Barrett's esophagus showed that elevated levels of gastrins, including this compound, correlate with increased cell migration and reduced apoptosis in esophageal tissues. This indicates a potential role for this compound in esophageal carcinogenesis .

Data Table: Comparative Analysis of Gastrins

| Feature | This compound | Gastrin-17 | Gastrin-34 |

|---|---|---|---|

| Length (Amino Acids) | 14 | 17 | 34 |

| Primary Function | Stimulates acid secretion | Stimulates acid secretion | Similar functions but longer half-life |

| Receptor Binding | CCK-B receptor | CCK-B receptor | CCK-B receptor |

| Role in Cancer | Promotes proliferation | Similar effects observed | Less studied |

| Clinical Relevance | Diagnosing gastrinoma | Related to hypergastrinemia | Less clinically relevant |

Mécanisme D'action

La gastrine-14 exerce ses effets en se liant aux récepteurs de la cholécystokinine B (CCKBR) à la surface des cellules pariétales et des cellules entérochromaffines de l’estomac. Cette liaison stimule la libération d’histamine des cellules entérochromaffines, qui à leur tour activent les cellules pariétales pour qu’elles sécrètent de l’acide gastrique. La voie de signalisation implique l’activation des protéines G, conduisant à une augmentation des taux de calcium intracellulaires et à l’activation de la protéine kinase C (PKC). Cette cascade aboutit finalement à l’insertion de pompes H+/K+ ATPase dans la membrane apicale des cellules pariétales, augmentant ainsi la sécrétion acide .

Composés similaires :

Gastrine-17 : Une forme plus longue de gastrine avec 17 acides aminés, également impliquée dans la sécrétion d’acide gastrique.

Gastrine-34 :

Cholécystokinine (CCK) : Une hormone peptidique structurellement apparentée qui régule la sécrétion d’enzymes pancréatiques et la contraction de la vésicule biliaire

Unicité de la gastrine-14 : La gastrine-14 est unique en raison de sa longueur plus courte, qui permet une synthèse plus rapide et une manipulation plus facile dans des conditions expérimentales. Sa liaison spécifique au CCKBR et sa puissante stimulation de la sécrétion d’acide gastrique en font un outil précieux pour étudier la physiologie gastrique et développer des agents thérapeutiques ciblant les troubles gastriques .

Comparaison Avec Des Composés Similaires

Gastrin-17: A longer form of gastrin with 17 amino acids, also involved in gastric acid secretion.

Gastrin-34:

Cholecystokinin (CCK): A structurally related peptide hormone that regulates pancreatic enzyme secretion and gallbladder contraction

Uniqueness of Gastrin-14: this compound is unique due to its shorter length, which allows for more rapid synthesis and easier manipulation in experimental settings. Its specific binding to CCKBR and its potent stimulation of gastric acid secretion make it a valuable tool for studying gastric physiology and developing therapeutic agents targeting gastric disorders .

Activité Biologique

Gastrin-14, a member of the gastrin family of peptides, plays a crucial role in gastrointestinal physiology and pathology. This article explores its biological activity, mechanisms of action, and implications in various diseases, particularly gastric cancer.

Overview of this compound

This compound is an amidated form of gastrin that consists of 14 amino acids. It is primarily produced by G cells in the gastric mucosa and is known for stimulating gastric acid secretion, promoting gastric motility, and influencing gastric epithelial cell proliferation.

Gastrin exerts its effects primarily through the cholecystokinin B (CCK-B) receptor, which is expressed on parietal cells and enterochromaffin-like (ECL) cells in the stomach. The activation of this receptor leads to:

- Increased acid secretion : Gastrin binding stimulates H/K-ATPase activity, enhancing proton secretion into the gastric lumen.

- Histamine release : Gastrin indirectly promotes acid secretion by stimulating ECL cells to release histamine, which further activates parietal cells.

- Cell proliferation : Gastrin has been shown to promote the proliferation of gastric epithelial cells, a process that may contribute to tumorigenesis in certain contexts .

Biological Effects

The biological effects of this compound can be summarized as follows:

Case Studies and Research Findings

-

Association with Gastric Cancer :

A study involving 283 cases of gastric cancer found that high serum gastrin levels were significantly associated with an increased risk of gastric cancer (odds ratio: 1.92; 95% CI: 1.21–3.05). This suggests that gastrin may play a role in the tumorigenesis process . -

Effects of Acid Secretion Inhibitors :

A randomized study showed that administration of proton pump inhibitors (PPIs) led to a significant increase in serum gastrin levels from a baseline of 110.5 pg/mL to 300 pg/mL after four weeks (P < 0.01). This indicates that gastrin levels can be influenced by pharmacological interventions aimed at reducing acid secretion . -

Hypergastrinemia and Cancer Risk :

Elevated gastrin levels have been linked to tumorigenic effects in various gastrointestinal cancers. For instance, hypergastrinemia has been shown to increase susceptibility to apoptosis in gastric epithelial stem cells, potentially allowing for malignant transformation . -

Gastric Fistula Studies :

Research involving bombesin stimulation demonstrated that gastrin release was dose-dependent, indicating that various stimulants can modulate gastrin activity and subsequent acid secretion .

Propriétés

IUPAC Name |

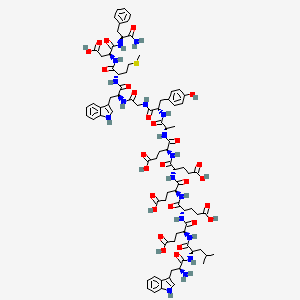

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C85H109N17O27S/c1-43(2)34-62(101-75(119)52(86)37-47-40-88-53-16-10-8-14-50(47)53)83(127)97-59(26-31-71(113)114)81(125)96-58(25-30-70(111)112)80(124)95-57(24-29-69(109)110)79(123)94-56(23-28-68(107)108)78(122)93-55(22-27-67(105)106)77(121)91-44(3)74(118)100-63(36-46-18-20-49(103)21-19-46)76(120)90-42-66(104)92-64(38-48-41-89-54-17-11-9-15-51(48)54)84(128)98-60(32-33-130-4)82(126)102-65(39-72(115)116)85(129)99-61(73(87)117)35-45-12-6-5-7-13-45/h5-21,40-41,43-44,52,55-65,88-89,103H,22-39,42,86H2,1-4H3,(H2,87,117)(H,90,120)(H,91,121)(H,92,104)(H,93,122)(H,94,123)(H,95,124)(H,96,125)(H,97,127)(H,98,128)(H,99,129)(H,100,118)(H,101,119)(H,102,126)(H,105,106)(H,107,108)(H,109,110)(H,111,112)(H,113,114)(H,115,116)/t44-,52-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSBRJDBGIVUNDK-QOGDCIHTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NCC(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC4=CC=CC=C4)C(=O)N)NC(=O)C(CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C85H109N17O27S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301028769 | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1832.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60748-07-4, 70706-59-1 | |

| Record name | Minigastrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060748074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070706591 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22-34-Gastrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 21-34-Gastrin I (pig), 22-l-leucine- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.971 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.